3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one
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Overview
Description
3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound with a molecular formula of C28H22N4O3. This compound is characterized by its intricate structure, which includes a quinazolinone core, a naphthyl group, and a phenylethylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE involves multiple steps. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with 2-amino-4(3H)-quinazolinone in the presence of a suitable catalyst. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl and phenylethylidene moieties, using reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE include:
3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}BENZAMIDE: This compound shares the naphthyl and methyleneamino groups but differs in the core structure.
3-CHLORO-N’-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]BENZOHYDRAZIDE: Similar in having the naphthyl and methyleneamino groups, but with a different core and additional chlorine atom.
3-CHLORO-N’-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE: This compound also contains the naphthyl and methyleneamino groups but has a benzothiophene core and a chlorine atom.
The uniqueness of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N4O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[(E)-1-phenylethylideneamino]oxymethyl]quinazolin-4-one |
InChI |
InChI=1S/C28H22N4O3/c1-19(20-9-3-2-4-10-20)31-35-18-27-30-25-14-8-7-13-23(25)28(34)32(27)29-17-24-22-12-6-5-11-21(22)15-16-26(24)33/h2-17,33H,18H2,1H3/b29-17+,31-19+ |
InChI Key |
YHONIZJNESTTDN-LJCARYFOSA-N |
Isomeric SMILES |
C/C(=N\OCC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC4=CC=CC=C43)O)/C5=CC=CC=C5 |
Canonical SMILES |
CC(=NOCC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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